![molecular formula C10H17NO8 B12571552 N,N-Bis[2-(carboxymethoxy)ethyl]glycine CAS No. 214070-26-5](/img/structure/B12571552.png)
N,N-Bis[2-(carboxymethoxy)ethyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis[2-(carboxymethoxy)ethyl]glycine is a polycarboxylic acid derivative known for its chelating properties. It is part of a class of compounds that have found widespread applications in various industrial, medical, and agricultural processes due to their ability to form stable complexes with metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Bis[2-(carboxymethoxy)ethyl]glycine can be synthesized starting from diethanolamine. The process involves the N-alkylation of glycine ethyl ester with ethyl 2-(2-bromoethoxy)acetate . The reaction typically requires the use of sodium hydride as a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same key steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis[2-(carboxymethoxy)ethyl]glycine primarily undergoes substitution reactions due to the presence of its carboxymethoxy groups. These reactions often involve the replacement of hydrogen atoms with other functional groups or metal ions .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, bases like sodium hydride, and various metal salts. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products
The major products formed from reactions involving this compound are typically metal complexes. These complexes are formed when the compound chelates metal ions, resulting in stable, water-soluble products .
Applications De Recherche Scientifique
N,N-Bis[2-(carboxymethoxy)ethyl]glycine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N-Bis[2-(carboxymethoxy)ethyl]glycine involves its ability to chelate metal ions. The compound forms stable, ring-like structures with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the carboxymethoxy groups, which provide multiple binding sites for metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent known for its strong binding affinity for metal ions.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar properties to EDTA but with additional binding sites for metal ions.
Uniqueness
N,N-Bis[2-(carboxymethoxy)ethyl]glycine is unique in its structure, which provides a balance between binding strength and biodegradability. Unlike EDTA and DTPA, which are known for their persistence in the environment, this compound offers a more environmentally benign alternative due to its improved biodegradability .
Propriétés
Numéro CAS |
214070-26-5 |
|---|---|
Formule moléculaire |
C10H17NO8 |
Poids moléculaire |
279.24 g/mol |
Nom IUPAC |
2-[bis[2-(carboxymethoxy)ethyl]amino]acetic acid |
InChI |
InChI=1S/C10H17NO8/c12-8(13)5-11(1-3-18-6-9(14)15)2-4-19-7-10(16)17/h1-7H2,(H,12,13)(H,14,15)(H,16,17) |
Clé InChI |
CAXRLRMJIGEFLY-UHFFFAOYSA-N |
SMILES canonique |
C(COCC(=O)O)N(CCOCC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


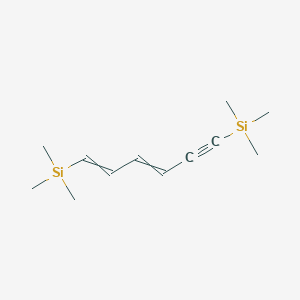

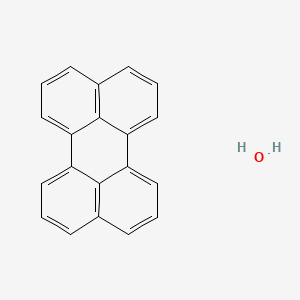
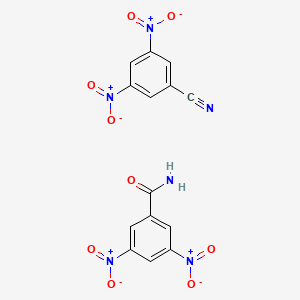
![3-(Pyridin-2-yl)-5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12571502.png)
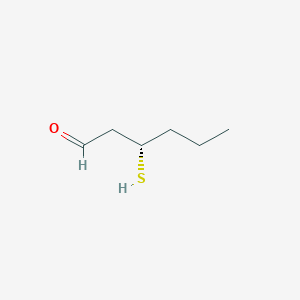
![3-[4-(Decyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12571507.png)

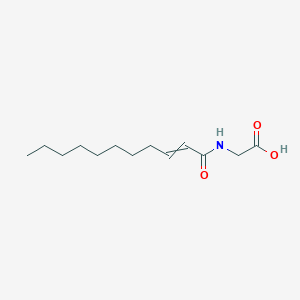
![2-{[2-(Acryloyloxy)-3-(3-ethyloxetan-3-yl)propoxy]carbonyl}benzoate](/img/structure/B12571520.png)

![6-Chloro-8-(trifluoromethyl)tetrazolo[1,5-a]pyridine](/img/structure/B12571539.png)
![3-[2-Amino-1-(3,4-dihydroxyphenyl)ethyl]-L-histidine](/img/structure/B12571544.png)
![2-(4-chloro-2-methylphenoxy)-N-{[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}acetamide](/img/structure/B12571547.png)
